N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide
Overview
Description
“N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide”, also known as VU0424238, is a novel negative allosteric modulator of metabotropic glutamate receptor subtype 5 . It was selected for clinical evaluation due to its promising results .
Synthesis Analysis
The synthesis of this compound involves several steps, including the use of NMR spectra and high-resolution mass spectra . Unfortunately, the exact synthetic procedures are not detailed in the available sources.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H12FN5O2 . It contains a fluoropyridinyl group, a methyl group, and a pyrimidinyl-oxy group attached to a picolinamide core .
Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . Its molecular weight is 325.3 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the available sources.
Scientific Research Applications
Development as a Negative Allosteric Modulator for Treating Depression
N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, also known as VU0424238 or auglurant, is being developed as a novel mGlu5 negative allosteric modulator (NAM). This compound is particularly significant for its application in alternative treatments for depression. A detailed process for the kilogram-scale synthesis of this compound has been established, which is crucial for supporting its clinical trials (David et al., 2017).
Exploration in Psychiatric and Neurodegenerative Disorders
The compound has undergone extensive preclinical evaluation for its potential utility in treating various psychiatric and neurodegenerative disorders. Despite some promising results in clinical studies, it has yet to reach the market. This research underscores its selectivity and efficacy, highlighting its significant potential in clinical applications (Felts et al., 2017).
Potential as a Renal PET Agent
In another application, a derivative of picolinamide, N-(6-[18F]Fluoropyridin-3-yl)glycine, has been investigated as a new renal PET agent for evaluating renal function. This research demonstrates the potential of fluorine-18 labeled hippurate analogues of picolinamide in medical imaging, particularly in PET renography (Wang et al., 2019).
Antimycobacterial Activity
There is also significant interest in the antimycobacterial activity of picolinamide derivatives. Research has identified several novel dihydropyrimidine derivatives that exhibit potent activity against Mycobacterium tuberculosis, indicating the potential for therapeutic applications in combating tuberculosis (Elumalai et al., 2013).
properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-6-methyl-4-pyrimidin-5-yloxypyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c1-10-4-12(24-13-7-18-9-19-8-13)5-14(21-10)16(23)22-15-3-2-11(17)6-20-15/h2-9H,1H3,(H,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAHIIPVJVMACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)NC2=NC=C(C=C2)F)OC3=CN=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | |
CAS RN |
1396337-04-4 | |
Record name | Auglurant | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396337044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AUGLURANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRN8X62ZW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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